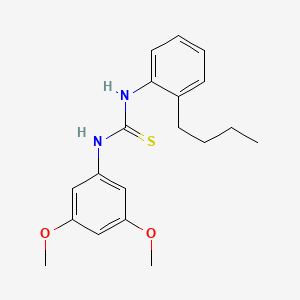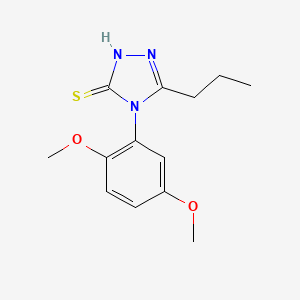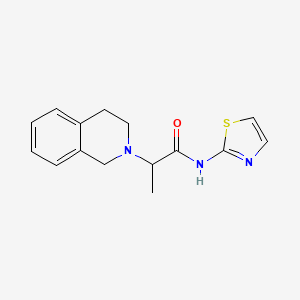
N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea
Overview
Description
N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as BUDD, is a chemical compound that has gained significant attention in the scientific community due to its potential medicinal properties. BUDD belongs to the class of thiourea derivatives, which have been extensively studied for their biological activities.
Scientific Research Applications
N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been studied for its potential therapeutic applications, including anticancer, antiviral, and antifungal activities. N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, such as breast cancer, lung cancer, and colon cancer. N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has also been found to have antiviral activity against herpes simplex virus and hepatitis B virus. In addition, N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been reported to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood. However, it has been proposed that N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea exerts its biological activities by inhibiting specific enzymes or signaling pathways. For example, N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has also been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. For example, N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been reported to induce apoptosis, a programmed cell death process that plays a critical role in the development and maintenance of tissues. N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has also been found to inhibit angiogenesis, a process that involves the formation of new blood vessels and is critical for tumor growth and metastasis. In addition, N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is its high potency and specificity. N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been shown to have a low IC50 value, indicating that it can effectively inhibit the activity of its target enzymes or signaling pathways at low concentrations. Another advantage of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea is its stability and solubility, which make it suitable for in vitro and in vivo studies. However, one of the limitations of using N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea is its potential toxicity, as thiourea derivatives have been reported to have adverse effects on human health.
Future Directions
There are several future directions for the study of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea. One direction is to investigate the molecular targets and signaling pathways that are affected by N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea. This will help to elucidate the mechanism of action of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and identify potential therapeutic targets. Another direction is to evaluate the pharmacokinetics and pharmacodynamics of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea in animal models and human subjects. This will provide important information on the safety and efficacy of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea as a potential therapeutic agent. Finally, further studies are needed to explore the potential of N-(2-butylphenyl)-N'-(3,5-dimethoxyphenyl)thiourea as a lead compound for the development of novel drugs with improved potency and selectivity.
properties
IUPAC Name |
1-(2-butylphenyl)-3-(3,5-dimethoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2S/c1-4-5-8-14-9-6-7-10-18(14)21-19(24)20-15-11-16(22-2)13-17(12-15)23-3/h6-7,9-13H,4-5,8H2,1-3H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIDGREFGQOLHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1NC(=S)NC2=CC(=CC(=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(3-{[(2-methylphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4732969.png)
![3-{[(4,5-dimethyl-3-thienyl)carbonyl]amino}-2-mercapto-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4732972.png)


![5-{3,5-dichloro-2-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4732986.png)
![2-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4733003.png)



![methyl 7-cyclopropyl-3-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733021.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-3,5-dimethyl-1-piperidinecarbothioamide](/img/structure/B4733043.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4733048.png)
![methyl 4,5-dimethyl-2-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4733051.png)
